molecular formula C7H11BO2S B14076401 (4-Isopropylthiophen-2-yl)boronic acid

(4-Isopropylthiophen-2-yl)boronic acid

Cat. No.: B14076401
M. Wt: 170.04 g/mol
InChI Key: GLQIJOJMLPXEFC-UHFFFAOYSA-N
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Description

(4-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-Isopropylthiophen-2-yl)boronic acid typically involves the Miyaura borylation reaction. This process entails the cross-coupling of bis(pinacolato)diboron with an aryl halide, such as 4-isopropylthiophene-2-bromide, in the presence of a palladium catalyst and a suitable base like potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be purified using standard chromatographic techniques.

Industrial Production Methods: On an industrial scale, the production of boronic acids often involves the direct borylation of aromatic compounds using tetrahydroxydiboron or similar reagents . The scalability of these methods makes them suitable for large-scale synthesis, ensuring a consistent supply of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: (4-Isopropylthiophen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).

Mechanism of Action

The mechanism of action of (4-Isopropylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C7H11BO2S

Molecular Weight

170.04 g/mol

IUPAC Name

(4-propan-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H11BO2S/c1-5(2)6-3-7(8(9)10)11-4-6/h3-5,9-10H,1-2H3

InChI Key

GLQIJOJMLPXEFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C(C)C)(O)O

Origin of Product

United States

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